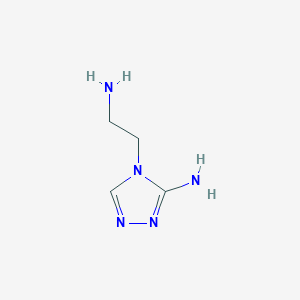

4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9N5 |

|---|---|

Molecular Weight |

127.15 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C4H9N5/c5-1-2-9-3-7-8-4(9)6/h3H,1-2,5H2,(H2,6,8) |

InChI Key |

ZLNHQZQEMKGHDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(N1CCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4H-1,2,4-triazol-3-amine Derivatives

The formation of the 4H-1,2,4-triazole-3-amine ring system is typically achieved through cyclization and condensation reactions. These methods often start from readily available acyclic precursors and involve the formation of the five-membered heterocyclic ring through intramolecular reactions.

Cyclization Reactions

Cyclization reactions are a fundamental approach to the synthesis of 1,2,4-triazole (B32235) rings. These methods involve the intramolecular condensation of a linear precursor containing the necessary nitrogen and carbon atoms to form the heterocyclic ring.

Thiosemicarbazide (B42300) and its derivatives are versatile starting materials for the synthesis of 4-amino-4H-1,2,4-triazole-3-thiols, which are key intermediates for obtaining 3-amino-1,2,4-triazole derivatives. The general approach involves the acylation of thiosemicarbazide followed by cyclization.

A common method involves the reaction of an acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized in an alkaline medium. mdpi.com For instance, the reaction of furan-2-carboxylic acid hydrazide with various aryl isothiocyanates yields the corresponding 1-(furan-2-oyl)-4-arylthiosemicarbazides. Subsequent treatment with a base, such as sodium hydroxide (B78521), induces ring closure to afford 4-aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols in good yields. mdpi.com

Alternatively, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be prepared by the reaction of potassium dithiocarbazinate with hydrazine (B178648) hydrate. dergipark.org.tr For example, reacting benzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide yields potassium 2-benzoylhydrazine-1-carbodithioate. This intermediate, upon treatment with hydrazine hydrate, cyclizes to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. dergipark.org.tr

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from thiocarbohydrazide (B147625) and a substituted benzoic acid via a fusion method has also been reported. researchgate.net

Table 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols from Thiosemicarbazide Derivatives

| Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |

| Furan-2-carboxylic acid hydrazide, Aryl isothiocyanates | 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 1. Ethanol (B145695), reflux2. NaOH, reflux | 62-79 | mdpi.com |

| Benzoic acid hydrazide, Carbon disulfide, Hydrazine hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 1. KOH, Ethanol2. Hydrazine hydrate, reflux | - | dergipark.org.tr |

| Thiocarbohydrazide, Substituted benzoic acid | 4-Amino-5-(substituted phenyl)-4H- mdpi.comresearchgate.netresearchgate.net-triazole-3-thiol | Fusion | - | researchgate.net |

The reaction of acyl hydrazides with cyanamides or their derivatives provides another route to the 1,2,4-triazole core. This method can be catalyzed by acids or metals. Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org

A zinc(II)-catalyzed coupling of acyl hydrazides and dialkylcyanamides in ethanol has been shown to produce 3-dialkylamino-1,2,4-triazoles in high yields. orgsyn.org While this method does not directly yield a 4-amino derivative, it demonstrates the utility of acyl hydrazide and cyanamide (B42294) coupling for triazole synthesis.

Aminoguanidine (B1677879) is a key precursor for the synthesis of 3-amino-1,2,4-triazoles. The direct condensation of carboxylic acids with aminoguanidine hydrochloride or bicarbonate is a widely used and environmentally friendly method. researchgate.netmdpi.com This reaction is typically carried out under acidic conditions and can be facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.netmdpi.com

The reaction of aminoguanidine bicarbonate with formic acid, for example, yields 3-amino-1,2,4-triazole in high yield after heating. orgsyn.org A variety of aliphatic and aromatic carboxylic acids can be used to produce a range of 5-substituted-3-amino-1,2,4-triazoles. mdpi.com

Table 2: Synthesis of 5-Substituted-3-amino-1,2,4-triazoles from Aminoguanidine and Carboxylic Acids

| Aminoguanidine Salt | Carboxylic Acid | Product | Reagents and Conditions | Yield (%) | Reference |

| Aminoguanidine bicarbonate | Formic acid | 3-Amino-1,2,4-triazole | Heat, 120°C, 5h | 95-97 | orgsyn.org |

| Aminoguanidine bicarbonate | Various aliphatic acids | 3-Amino-5-alkyl-1,2,4-triazoles | Microwave, sealed vial | 76-85 | mdpi.com |

| Aminoguanidine hydrochloride | Succinic anhydride | N-Guanidinosuccinimide | Microwave | - | rsc.org |

Condensation Reactions for Triazole Formation

Condensation reactions, particularly those involving the formation of a Schiff base, are instrumental in the synthesis and functionalization of 1,2,4-triazole derivatives.

The primary amino group at the 4-position of the 4-amino-1,2,4-triazole (B31798) ring readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is often catalyzed by a few drops of a strong acid, such as hydrochloric acid or glacial acetic acid, and is typically carried out in a suitable solvent like ethanol under reflux. mdpi.commdpi.comnih.gov

A wide variety of aromatic aldehydes can be used to synthesize a diverse library of Schiff bases derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.commdpi.com For example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol reacts with benzaldehyde, p-chlorobenzaldehyde, and other substituted benzaldehydes to yield the corresponding 4-(benzylideneamino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols. mdpi.com

Table 3: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole Derivatives

| 4-Amino-1,2,4-triazole Derivative | Aldehyde | Product | Reagents and Conditions | Yield (%) | Reference |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Ethanol, conc. HCl, reflux | 59 | mdpi.com |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Ethanol, conc. HCl, reflux | 59 | mdpi.com |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various aromatic aldehydes | 4-(Substituted benzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Anhydrous ethanol, reflux | 53-95 | mdpi.com |

| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | 4-Amino-1,2,4-triazole | 4-Amino-1,2,4-triazole Schiff base derivative | Glacial acetic acid, reflux | - | nih.gov |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. In the context of 1,2,4-triazole synthesis, microwave irradiation facilitates rapid and efficient cyclization reactions. This technique leverages the ability of polar molecules to convert electromagnetic energy into heat, thereby accelerating reaction rates. The advantages of this approach include significantly reduced reaction times, from hours to minutes, and improved yields. For instance, the synthesis of various 1,2,4-triazole derivatives has been successfully achieved by reacting compounds like 1,2,4-triazole-3-thiol with substituted benzaldehydes under microwave irradiation for as little as 5-10 minutes.

The application of microwave energy is not limited to the final cyclization step. It has been employed in the multi-step synthesis of complex triazole derivatives, demonstrating its versatility. Researchers have reported that reactions conducted under microwave irradiation are often more efficient and environmentally friendly, aligning with the principles of green chemistry. The comparison between microwave-assisted and conventional heating methods consistently highlights the former's superiority in terms of both speed and yield. For example, certain condensation reactions that require several hours under traditional reflux conditions can be completed in minutes with significantly higher yields when subjected to microwave irradiation.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Condensation | 290 minutes | 10-25 minutes | From 78% to 97% |

| Cyclization | 27 hours | 30 minutes | Significant increase |

| Heterocyclization | Several hours | 33-90 seconds | Remarkable |

Catalyst-Mediated Synthesis (e.g., Acidic Ion Exchange Resin, Zn(II) Catalysis)

Catalysis plays a crucial role in the synthesis of 4-amino-1,2,4-(4H)triazole derivatives, offering milder reaction conditions and improved yields. A notable example is the use of an acidic ion exchange resin as a catalyst for the reaction between hydrazine or its aqueous solution and a carboxylic acid. google.com This method provides a high yield and purity of the final product under mild conditions. google.com The insoluble nature of the resin simplifies the work-up process, as the catalyst can be easily removed by filtration. google.com This process is versatile, allowing for the synthesis of various 3,5-disubstituted-4-amino-1,2,4-(4H)triazoles by selecting the appropriate carboxylic acid. google.com

In addition to solid acid catalysts, metal catalysis has been instrumental in achieving regioselectivity in triazole synthesis. For instance, catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts allows for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. isres.org The use of a silver(I) catalyst selectively yields the 1,3-disubstituted isomer, while a copper(II) catalyst directs the reaction towards the 1,5-disubstituted product. isres.org This level of control is essential for the targeted synthesis of specific triazole-based compounds. isres.org

Functionalization and Derivatization Strategies of the 4H-1,2,4-triazol-3-amine Scaffold

The 4H-1,2,4-triazol-3-amine core serves as a versatile scaffold for the development of a wide array of derivatives with diverse applications. Functionalization strategies often target the N-H and C-H bonds of the triazole ring, as well as the exocyclic amino group, allowing for the introduction of various substituents.

Introduction of Substituted Alkyl and Aryl Moieties

The introduction of alkyl and aryl groups onto the 4H-1,2,4-triazole-3-amine scaffold is a common strategy to modify its physicochemical properties. One approach involves the synthesis of aryl-(4-aryl-4H- isres.orgtandfonline.comnih.govtriazol-3-yl)-amine from 1,3-diarylthiourea. nih.govscispace.com This transformation is promoted by a thiophile and proceeds through the formation of a carbodiimide (B86325) intermediate, followed by sequential addition-dehydration with acyl hydrazides. nih.govscispace.com The electronic and steric properties of the substituents on the phenyl rings of the 1,3-diarylthioureas can influence the reaction's efficiency and the regioselectivity of the subsequent ring closure. nih.govscispace.com

Another powerful method for introducing aryl moieties is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the coupling of bromine-containing 4-alkyl-4H-1,2,4-triazoles with various boronic acids. nih.gov This methodology has been successfully used to synthesize a range of new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov The reaction conditions can be optimized by using ionic liquids as solvents, which can also act as effective catalysts. nih.gov

Chemical Modifications of the Amine Functionality (e.g., Acylation, Mannich Reactions)

The exocyclic amino group of the 4H-1,2,4-triazol-3-amine scaffold is a key site for chemical modification. Acylation, for example, is a common transformation. The acetylation of 5-amino-1H- isres.orgtandfonline.comnih.govtriazole has been studied in detail, revealing that the reaction can lead to a mixture of mono- and diacetylated products depending on the reaction conditions. acs.org Selective annular monoacetylation can be achieved using equivalent amounts of acetic anhydride in a dimethylformamide solution. acs.org

Mannich reactions represent another important class of modifications for the amine functionality. The intramolecular Mannich reaction of 4-amino-3-aryl-5-mercapto-1,2,4-triazoles with aldehydes in the presence of an acid has been reported to produce a variety of derivatives. lookchem.com More recently, the optimal conditions for the Mannich reaction involving 4-amino-1,2,4-triazole-3-thione derivatives have been determined, often requiring temporary protection of the amino group with a tert-butoxycarbonyl (Boc) group to achieve quantitative yields. zsmu.edu.uaresearchgate.net This strategy allows for the synthesis of a series of 4-amino-2-((R1,R2-amino)methyl)-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. zsmu.edu.uaresearchgate.net

Transformations Involving Thiol/Thione Groups in Derivatives

Many derivatives of the 4H-1,2,4-triazol-3-amine scaffold incorporate a thiol or thione group at the 3-position, which provides a handle for further functionalization. These groups exist in a tautomeric equilibrium, which can influence their reactivity. The synthesis of 1,2,4-triazole-3-thiones often involves multiple steps, including esterification, hydrazinolysis, and alkaline cyclization. zsmu.edu.ua

Once formed, the thiol/thione group can be alkylated to introduce various side chains. For example, the reaction of 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione with ethyl chloroacetate (B1199739) leads to the formation of an S-substituted derivative. nih.gov This can then be converted to the corresponding acetohydrazide, which serves as a precursor for the synthesis of target hydrazones through reaction with various aldehydes and isatins. nih.gov The S-functionality of these triazole derivatives is a key site for further chemical transformations, leading to a diverse range of compounds. zsmu.edu.ua

Regioselectivity and Yield Optimization in Reaction Design

Achieving high regioselectivity and optimizing yields are critical aspects of designing synthetic routes to substituted 1,2,4-triazoles. The substitution pattern on the triazole ring can significantly impact the biological activity and physical properties of the molecule. Several strategies have been developed to control the regiochemical outcome of the cyclization and functionalization reactions.

As mentioned earlier, catalyst-controlled methodologies provide excellent regioselectivity. The choice between a silver(I) and a copper(II) catalyst can selectively produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles from the same starting materials. isres.org Similarly, a copper-catalyzed intermolecular [3+2] cycloaddition of an intermediate nitrile ylide species with a diazonium salt offers a facile route to structurally diverse 1,2,4-triazoles. isres.org

The nature of the reactants and the reaction conditions also play a crucial role in determining the regioselectivity. For instance, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a one-pot, three-component reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines has been shown to be highly regioselective. isres.org The reaction proceeds via the in situ formation of an acylamide intermediate, which then undergoes cyclization. isres.org The choice of base and solvent can also influence the reaction pathway and, consequently, the regioselectivity and yield. For example, the use of a weakly nucleophilic base like DBU has been shown to improve the regioselectivity of N-alkylation of 1H-1,2,4-triazole. slideshare.net

| Method | Key Features | Outcome |

|---|---|---|

| Catalyst-Controlled [3+2] Cycloaddition | Use of Ag(I) or Cu(II) catalysts with isocyanides and diazonium salts | Selective formation of 1,3- or 1,5-disubstituted 1,2,4-triazoles |

| One-Pot, Three-Component Reaction | Reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines | Highly regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles |

| Base-Mediated N-Alkylation | Use of a weakly nucleophilic base like DBU | Improved regioselectivity in the N-alkylation of 1H-1,2,4-triazole |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to the structural confirmation of 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic environment.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected absorptions include N-H stretching vibrations for the two primary amino groups, C-H stretching for the ethyl group and the triazole ring, and characteristic ring stretching vibrations for the C=N and N=N bonds of the triazole heterocycle. Studies on 3-amino-1,2,4-triazole and its derivatives provide reference values for these vibrations. mdpi.comnih.gov For example, a strong band for N-H stretching of the amino group is typically observed around 3211-3345 cm⁻¹. mdpi.com The diagnostic C=N stretching bands for the triazole ring are often found in the 1596-1640 cm⁻¹ region. researchgate.netmdpi.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amines (-NH₂) | 3200 - 3400 |

| C-H Stretch | Aromatic (Triazole) | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 |

| C=N Stretch | Triazole Ring | 1590 - 1640 |

| N-H Bend | Primary Amines (-NH₂) | 1550 - 1650 |

| C=C / C=N Stretch | Triazole Ring | 1430 - 1530 |

Note: Data is predicted based on analogous compounds reported in the literature. researchgate.netmdpi.comnih.gov

Mass Spectrometry (MS) Techniques

No specific mass spectrometry data for this compound was found in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS analysis or fragmentation data for this compound could be located.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

No specific FAB-MS analysis for this compound was identified in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific LC-MS methods or results for the analysis of this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption spectra or related data for this compound are available in the reviewed sources.

X-ray Crystallography and Structural Analysis

No published crystallographic studies for this compound were identified.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Intermolecular Interactions

No single crystal X-ray diffraction data, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, or intermolecular interaction analysis, is available for this compound.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within a crystalline environment, providing a detailed picture of how molecules pack together and the nature of the non-covalent forces at play.

While specific research detailing the Hirshfeld surface analysis of this compound is not publicly available, the analysis of structurally similar 1,2,4-triazole (B32235) derivatives provides a framework for what can be expected. Typically, the analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. For a compound with the functional groups of this compound, the fingerprint plot would likely reveal significant contributions from N-H···N, N-H···H, and H-H interactions, which are characteristic of compounds with extensive hydrogen bonding networks. The presence of the flexible aminoethyl side chain could also lead to a complex network of interactions influencing the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can then be compared to the theoretically calculated values based on the compound's molecular formula.

The molecular formula for this compound is C₄H₉N₅. Based on this, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 4 | 48.04 | 37.79 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 7.15 |

| Nitrogen (N) | 14.01 | 5 | 70.05 | 55.06 |

Experimental elemental analysis would involve the combustion of a small, precise amount of the purified compound. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantified to determine the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

A typical presentation of elemental analysis data would compare the calculated and found values:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 37.79 | N/A |

| H | 7.15 | N/A |

| N | 55.06 | N/A |

A close agreement between the calculated and experimentally found percentages would provide strong evidence for the successful synthesis and purity of this compound, thus verifying its elemental composition.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

There is no available research detailing quantum chemical calculations specifically for 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine.

No specific Density Functional Theory (DFT) studies elucidating the electronic structure of this compound have been published. Such studies for other 1,2,4-triazole (B32235) derivatives often investigate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand their electronic properties and reactivity.

Specific theoretical predictions of the optical properties for this compound are not found in the existing scientific literature. Research on similar compounds sometimes involves time-dependent DFT (TD-DFT) to predict UV-Vis spectra and explore nonlinear optical (NLO) properties.

Theoretical Nuclear Magnetic Resonance (NMR) Calculations

No publications were identified that report theoretical NMR calculations for this compound. Theoretical NMR studies, often using methods like Gauge-Including Atomic Orbital (GIAO), are employed to predict ¹H and ¹³C NMR chemical shifts, which can aid in the structural confirmation of newly synthesized compounds.

Molecular Docking Studies for Ligand-Target Interactions

While molecular docking is a common technique to study the interaction of 1,2,4-triazole derivatives with various biological targets, no specific molecular docking studies featuring this compound as the ligand have been reported. These studies are crucial for predicting the binding affinity and mode of interaction with protein active sites, thereby guiding drug design efforts.

Coordination Chemistry and Metal Complexation

Chelation Behavior of 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine with Metal Ions

The molecular structure of this compound features multiple potential donor sites, suggesting it can act as a versatile chelating agent. The presence of the 1,2,4-triazole (B32235) ring, an exocyclic amino group at the 3-position, and an aminoethyl substituent at the 4-position allows for several possible coordination modes. It is anticipated that this ligand could function as a bidentate, tridentate, or even a bridging ligand, leading to the formation of both mononuclear complexes and coordination polymers.

The chelation is likely to involve the nitrogen atoms of the triazole ring and the nitrogen atom of the aminoethyl side chain, which could form stable five- or six-membered chelate rings with a metal ion. The formation of such chelate rings is a common and stabilizing feature in coordination chemistry. nih.gov The flexibility of the aminoethyl chain would allow it to adopt a suitable conformation to coordinate to a metal center along with one of the adjacent triazole ring nitrogens.

The potential N-donor binding sites in this compound are:

The N1 and N2 atoms of the triazole ring.

The nitrogen atom of the exocyclic 3-amino group.

The nitrogen atom of the exocyclic 4-aminoethyl group.

Based on studies of the simpler 4-amino-4H-1,2,4-triazole ligand, the N1 and N2 atoms of the triazole ring are the most common sites for coordination. This ligand is well-known to act as a bridging ligand, using its N1 and N2 atoms to link two different metal centers, which often results in the formation of one-dimensional chains or more complex polymeric structures. mdpi.comresearchgate.netnih.gov The amino group at the 4-position in 4-amino-4H-1,2,4-triazole typically does not participate in coordination. mdpi.com

For the target molecule, several coordination modes can be postulated:

Bidentate N,N-Chelation: The ligand could coordinate to a single metal ion through the N1 atom of the triazole ring and the terminal nitrogen of the aminoethyl group, forming a stable six-membered chelate ring.

Bridging Bidentate (N1, N2): Similar to the parent 4-amino-4H-1,2,4-triazole, the ligand could use its N1 and N2 atoms to bridge two metal centers. In this scenario, the aminoethyl and 3-amino groups might not be coordinated or could interact with other components in the crystal lattice through hydrogen bonding.

Tridentate Chelation: It is conceivable that the ligand could act as a tridentate donor, coordinating through the N1, N2, and the terminal aminoethyl nitrogen atoms, although this might be sterically demanding.

Monodentate Coordination: The ligand could also coordinate through a single nitrogen atom, most likely one of the ring nitrogens. mdpi.com

The presence of the 3-amino group adds another potential coordination site, although exocyclic amino groups adjacent to the N-N bond in the triazole ring are often less favored for coordination.

While no specific synthetic procedures for complexes of this compound have been reported, general methods for the synthesis of transition metal complexes with N-donor heterocyclic ligands can be applied. Typically, these syntheses involve the reaction of a soluble metal salt (e.g., chloride, nitrate (B79036), acetate, or perchlorate) with the ligand in a suitable solvent, such as water, ethanol (B145695), methanol, or acetonitrile. nih.govmdpi.com

The reaction is often carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and the formation of the complex. The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent. The stoichiometry of the reactants (metal-to-ligand ratio) can influence the final structure of the complex, leading to different coordination numbers and geometries. mdpi.com Based on analogous systems, complexes with a variety of transition metal ions such as Pt(II), Ag(I), Ni(II), Cu(II), Zn(II), and Cd(II) could be synthesized. nih.govnih.govresearchgate.net

Spectroscopic Characterization of Metal Complexes

The coordination of this compound to a metal ion would be expected to induce significant changes in its spectroscopic properties, which can be monitored by techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for N-H stretching of the amino groups, C=N and N-N stretching of the triazole ring, and C-N stretching would be present. Upon complexation, the following changes are anticipated:

A shift in the N-H stretching vibrations to lower or higher frequencies, depending on the nature of the coordination and hydrogen bonding.

A noticeable shift in the C=N stretching vibration of the triazole ring, which is a strong indicator of coordination through the ring nitrogen atoms. mdpi.com For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the C=N stretching frequency shifts upon coordination. nih.gov

The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the coordination mode of ligands in solution. For diamagnetic complexes (e.g., with Zn(II), Cd(II), Pt(II), Ag(I)), the following effects would be expected:

A downfield shift of the protons and carbons in the vicinity of the coordinating nitrogen atoms due to the deshielding effect of the metal ion.

Significant changes in the chemical shifts of the protons of the aminoethyl group and the triazole ring protons if these groups are involved in coordination. Studies on related triazole complexes have shown that such shifts are clear evidence of complex formation. nih.gov

The table below summarizes typical spectroscopic data for a related compound, 4-amino-4H-1,2,4-triazole, and its Ag(I) complex, which can serve as a reference for the expected changes upon coordination.

| Spectroscopic Feature | 4-amino-4H-1,2,4-triazole (Free Ligand) | [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ Complex |

| IR: ν(C=N) (cm⁻¹) | 1635 | Shifted upon coordination |

| IR: ν(NO₃⁻) (cm⁻¹) | Not applicable | 1383 (sharp, prominent) |

Data derived from a study on a silver(I) complex of 4-amino-4H-1,2,4-triazole. mdpi.com

Structural Elucidation of Coordination Polymers and Adducts by X-ray Methods

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. Although no crystal structures exist for complexes of this compound, the extensive structural work on 4-amino-4H-1,2,4-triazole provides a strong basis for predicting the types of structures that might form.

Complexes of 4-amino-4H-1,2,4-triazole often form coordination polymers where the triazole ligand bridges metal centers through its N1 and N2 atoms. mdpi.comnih.gov For example, the silver(I) complex, [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ (where L = 4-amino-4H-1,2,4-triazole), forms a two-dimensional coordination polymer. mdpi.com In this structure, the Ag(I) ions exhibit different coordination geometries (slightly bent and distorted tetrahedral), and the triazole ligands act as bridging units. mdpi.com

Given the added chelating potential of the aminoethyl group, this compound could form discrete mononuclear complexes if it acts as a bidentate or tridentate ligand chelating to a single metal center. Alternatively, it could still form coordination polymers if the triazole ring acts in a bridging fashion while the aminoethyl arm remains uncoordinated or interacts with adjacent chains through hydrogen bonding. The resulting coordination geometry around the metal center would depend on the metal ion's preferred coordination number and the steric constraints of the ligand. Common geometries such as tetrahedral, square planar, and octahedral are all possibilities. nih.gov

The table below presents crystallographic data for a known coordination polymer of 4-amino-4H-1,2,4-triazole.

| Parameter | [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ (L = 4-amino-4H-1,2,4-triazole) |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Coordination Geometry | Ag1: Slightly bent; Ag2: Distorted tetrahedral |

| Ligand Coordination Mode | Bridging (μ₂-N1, N2) |

| Polymer Dimensionality | 2D |

Data from a single-crystal X-ray diffraction study. mdpi.com

Theoretical Investigations of Metal-Ligand Bonding and Stability

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, bonding, and stability of metal complexes. Such studies could provide valuable insights into the coordination chemistry of this compound.

For a given metal complex, DFT calculations can be used to:

Optimize the geometry of the complex and predict bond lengths and angles, which can be compared with experimental X-ray diffraction data.

Calculate the energies of different possible coordination modes to determine the most stable isomer.

Analyze the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis, which can quantify the donor-acceptor interactions between the ligand's lone pairs and the metal's empty orbitals.

Simulate vibrational spectra (IR) to aid in the assignment of experimental bands.

Predict electronic spectra (UV-Vis) by calculating the energies of electronic transitions.

While no theoretical studies have been performed on the title compound, research on other triazole-based complexes has successfully used these methods to understand their structure and properties. Such calculations would be invaluable in elucidating the preferred binding sites and the stability of the chelate rings formed by this compound with various transition metals.

Biological Activity and Mechanistic Investigations in Vitro and Mechanistic Focus

Antifungal Activities and Associated Mechanisms

Derivatives of the 1,2,4-triazole (B32235) scaffold are renowned for their antifungal properties, a characteristic shared by compounds related to 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway.

Inhibition of Fungal Ergosterol Biosynthesis (e.g., Cytochrome P450-dependent enzyme 14α-demethylase (CYP51) Inhibition)

The antifungal efficacy of triazole derivatives is predominantly attributed to their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, these compounds block the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols. mdpi.com This disruption in ergosterol production compromises the structural integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth and replication. mdpi.comsci-hub.se The 1,2,4-triazole ring is a key pharmacophore that coordinates with the heme iron atom within the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies for Antifungal Potency

Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the antifungal potency of 1,2,4-triazole derivatives. Research indicates that the nature and position of substituents on the triazole and associated rings significantly influence the compound's activity. For instance, studies on novel 1,2,4-triazole derivatives have shown that the introduction of specific halogenated phenyl groups can enhance antifungal effects. nih.govresearchgate.net

One study on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed that compounds with monochloro, 2,4-dichloro, and 4-fluoro substitutions on the benzylidene ring exhibited antifungal activity superior to the standard drug ketoconazole (B1673606) against Microsporum gypseum. nih.gov Another study highlighted that for triazole-isoxazole hybrids, a single fluorine atom on the phenyl ring was beneficial for antifungal activity, whereas increasing the number of fluorine atoms could lead to a decrease in potency. mdpi.com Furthermore, research on triazolo[4,3-c]trifluoromethylpyrimidine derivatives found that specific substitutions led to significant activity against various species of Botrytis cinerea. nih.gov These studies underscore the importance of specific structural motifs in dictating the antifungal spectrum and potency of this class of compounds.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(4-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Comparable to Ketoconazole | nih.gov |

| 4-(2,4-dichlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | nih.gov |

| Triazole-isoxazole derivative (5a) | Candida parapsilosis | 0.0313 | mdpi.com |

| Triazole-isoxazole derivative (5a) | Candida albicans | 0.0313 | mdpi.com |

| Bis-triazole derivative (12c) | Candida albicans | 0.55 (IC50) | researchgate.net |

Antimicrobial and Antibacterial Activities

Beyond their antifungal effects, derivatives of 4-amino-1,2,4-triazole (B31798) have demonstrated a broad spectrum of antimicrobial and antibacterial activities, showing efficacy against a range of pathogenic bacteria.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have confirmed the activity of 4-amino-1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with some derivatives showing potency superior to the standard drug streptomycin. nih.govnih.gov However, these particular compounds were inactive against the Gram-negative Escherichia coli. nih.gov

In another study, 4-amino-5-aryl-4H-1,2,4-triazole derivatives were synthesized and screened for antibacterial properties. nih.gov A compound featuring a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole demonstrated the highest activity, equivalent to ceftriaxone, against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Similarly, derivatives of 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol showed differential activity, with one compound displaying a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against S. aureus and 20 µg/mL against B. subtilis. connectjournals.com The presence of specific substituents, such as halogens and nitro groups on aromatic rings attached to the triazole core, has been shown to significantly enhance inhibitory activity against various bacterial strains. nih.gov

Activity Against Mycobacterial Species

The antimicrobial spectrum of 1,2,4-triazole derivatives extends to mycobacterial species. While extensive data on a wide range of mycobacteria is limited in the reviewed literature, some studies have reported activity against Mycobacterium smegmatis. This indicates the potential for this class of compounds to be explored further for the development of new antitubercular agents. nih.gov

Table 2: Antibacterial Activity of Selected 4-Amino-1,2,4-Triazole Derivatives

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-amino-5-(aryl)-4H-1,2,4-triazole with 4-trichloromethylphenyl group | E. coli, B. subtilis, P. aeruginosa | 5 | nih.gov |

| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | Staphylococcus aureus | 16 | connectjournals.com |

| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | Bacillus subtilis | 20 | connectjournals.com |

| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | Escherichia coli | 25 | connectjournals.com |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM | nih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | 0.132 mM | nih.gov |

Anticancer and Cytotoxic Activities (In Vitro Cell Line Studies)

The therapeutic potential of 1,2,4-triazole derivatives also encompasses anticancer and cytotoxic activities. In vitro studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis.

Research on a synthesized 4-amino-1,2,4-triazole Schiff base derivative showed that it significantly suppressed the proliferation of A549 lung adenocarcinoma and Bel7402 human hepatoma cells in a dose-dependent manner. nih.gov Another study focused on novel indolyl 1,2,4-triazole derivatives found that several compounds exhibited potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range, comparable or superior to the reference drug staurosporine. rsc.org These compounds were found to induce apoptosis and cause cell cycle arrest. rsc.org

Furthermore, a series of bis-triazoles were evaluated for their in vitro cytotoxicity, with the most active compound showing an IC50 value of 0.55 µM and inducing apoptosis. researchgate.net Studies on betulin-1,2,4-triazole derivatives also reported dose-dependent cytotoxicity against A375 (melanoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines, with the highest cytotoxicity observed against the melanoma cell line. mdpi.com These findings highlight the 1,2,4-triazole scaffold as a promising platform for the development of novel anticancer agents. researchgate.net

Table 3: In Vitro Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives

| Compound Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 4-amino-1,2,4-triazole Schiff base | A549 (Lung), Bel7402 (Hepatoma) | Dose-dependent inhibition | nih.gov |

| Betulin-1,2,4-triazole (Bet-TZ1) | A375 (Melanoma) | 22.41 | mdpi.com |

| Betulin-1,2,4-triazole (Bet-TZ1) | MCF-7 (Breast) | 33.52 | mdpi.com |

| Betulin-1,2,4-triazole (Bet-TZ1) | HT-29 (Colorectal) | 46.92 | mdpi.com |

| Indolyl 1,2,4-triazole (Vf) | MCF-7 (Breast) | 2.91 | rsc.org |

| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 (Breast) | 1.914 | rsc.org |

| Indolyl 1,2,4-triazole (Vg) | MCF-7 (Breast) | 0.891 | rsc.org |

| Bis-triazole (12c) | EAC cells | 0.55 | researchgate.net |

Evaluation Across Various Cancer Cell Lines (e.g., A549, MKN-45, Hep G2, MCF-7)

The cytotoxic potential of 1,2,4-triazole derivatives has been extensively evaluated against a panel of human cancer cell lines. Research has demonstrated that these compounds exhibit significant, often selective, antiproliferative activity.

For instance, a series of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives were assessed for their in vitro cytotoxicity against five cancer cell lines: MKN-45 (gastric carcinoma), H460 (lung cancer), HT-29 (colon cancer), A549 (lung carcinoma), and U87MG (glioblastoma). researchgate.netnih.gov Many of these compounds showed potency superior to the standard drug sorafenib, with particular selectivity towards MKN-45, H460, and HT-29 cell lines. researchgate.netnih.gov One of the most promising compounds, designated 11f, displayed IC₅₀ values of 51 nM, 72 nM, and 130 nM against MKN-45, H460, and HT-29 cells, respectively. nih.gov

Similarly, other studies have reported the efficacy of triazole derivatives against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines. mdpi.comresearchgate.netnih.gov A series of 1,2,4-triazole derivatives incorporating a mefenamic acid moiety was tested against A549 and Hep G2 cell lines. pensoft.net One compound, HB5, was particularly effective against Hep G2 cells, showing high selectivity. pensoft.net In another study, hybrids of 1,2,3-triazole and amino acids demonstrated significant inhibition of both MCF-7 and HepG2 cell proliferation at concentrations below 10 µM. mdpi.com Furthermore, novel structural hybrids of 1,2,4-triazole and acetamides were evaluated against the HepG2 cell line, with compound 7f exhibiting the highest anti-proliferative activity with an IC₅₀ value of 16.782 µg/mL. nih.gov

The cytotoxic effects of various triazole derivatives are summarized in the table below.

| Cell Line | Compound Type | IC₅₀ Values | Reference |

| MKN-45 | 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine (11f) | 51 nM | nih.gov |

| A549 | Benzimidazole derivative (se-182) | 15.80 µM | researchgate.net |

| HepG2 | Benzimidazole derivative (se-182) | 15.58 µM | researchgate.net |

| HepG2 | 1,2,4-triazole-acetamide hybrid (7f) | 16.782 µg/mL | nih.gov |

| MCF-7 | Coumarin–triazole hybrids | 2.66 - 2.85 µM | nih.gov |

| H460 | 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine (11f) | 72 nM | nih.gov |

| HT-29 | 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine (11f) | 130 nM | nih.gov |

Investigation of Underlying Mechanisms of Action (e.g., Kinase Inhibition, Apoptosis Induction)

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with key cellular signaling pathways, primarily through kinase inhibition and the induction of apoptosis.

Kinase Inhibition: Several studies have identified specific kinases that are targeted by triazole compounds. A series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis. nih.gov Certain 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have demonstrated potent Raf kinase inhibition. researchgate.netnih.gov The ability of some triazole-based compounds to inhibit cyclooxygenase-2 (COX-2) has also been proposed as a mechanism for their anti-tumor activity. pensoft.net

Apoptosis Induction: Induction of programmed cell death, or apoptosis, is a common mechanism for triazole-based anticancer agents. Synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest and apoptosis in leukemia cells. researchgate.net The apoptotic potential of 1,2,3-triazole/1,2,4-oxadiazole hybrids was confirmed by their ability to activate caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis confirmed that a triazole derivative, HB5, induced cell death in Hep G2 cells primarily through apoptosis rather than necrosis. pensoft.net This was further supported by Western blot analysis showing the cleavage of PARP1 and caspase-3 in leukemia cells treated with triazole derivatives. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Cytotoxicity

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the cytotoxic activity of 1,2,4-triazole derivatives. These analyses reveal how different substituents on the triazole core and associated moieties influence anticancer potency and selectivity.

For a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, the presence of the dimethylaminoethyl group was found to be crucial for high antitumor activity. nih.gov In studies on indole–triazole hybrids, the substitution pattern on the phenyl ring significantly impacted cytotoxicity against the Hep-G2 cell line. A 3,4-dichlorophenyl moiety resulted in the highest efficacy. researchgate.net

SAR analysis of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols indicated that a phenoxy group at the para-position of the phenyl ring conferred broad-spectrum antibacterial activity, which can be an associated desirable trait in anticancer drug development. nih.gov For N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines, in-vivo anti-inflammatory studies, which can correlate with anticancer mechanisms like COX inhibition, showed that specific substitutions led to the most active compounds. d-nb.info These findings collectively highlight that modifications to the peripheral groups attached to the core triazole structure are key to optimizing cytotoxic potential. pensoft.netresearchgate.net

Anticonvulsant Activities

Derivatives of the 1,2,4-triazole scaffold have been widely investigated for their anticonvulsant properties. nih.govnih.gov A variety of newly synthesized compounds have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.govnih.govresearchgate.net

In one study, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and evaluated. nih.govresearchgate.net The compound designated 4g emerged as the most promising, with ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. nih.govresearchgate.net Another study on 4-amino-4H-1,2,4-triazole derivatives found that compounds 3b and 5d were the most active in the MES model. researchgate.net The anticonvulsant activity of some 1,2,4-triazole derivatives has been found to be comparable to or even exceed that of standard drugs like diazepam and phenobarbital (B1680315) in certain models. nih.gov

| Compound/Derivative | Anticonvulsant Model | ED₅₀ (mg/kg) | Reference |

| 4g (A triazol-3-one derivative) | MES | 23.7 | nih.govresearchgate.net |

| 4g (A triazol-3-one derivative) | scPTZ | 18.9 | nih.govresearchgate.net |

| 32a (A 3-amino-4H-1,2,4-triazole derivative) | PTZ | 1.4 | nih.gov |

| 48 (An alkoxyphenyl-triazol-3-one) | MES | 30.5 | nih.gov |

| 68 (A triazole-3-thione derivative) | MES | 38.5 | nih.gov |

Anti-Inflammatory and Analgesic Properties

The 1,2,4-triazole nucleus is a key pharmacophore in compounds exhibiting anti-inflammatory and analgesic activities. d-nb.infonih.gov Numerous studies have demonstrated the potential of these derivatives to alleviate inflammation and pain in various animal models.

The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. A study on (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) nih.gov showed a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (B1674241) (82%). nih.govresearchgate.net Another derivative, 6k, from a series of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles, exhibited a 40.28% inhibition of edema, comparable to indomethacin. nih.gov

Analgesic properties have been assessed using methods like the acetic acid-induced writhing test and the hot plate or tail immersion tests. nih.govzsmu.edu.ua The compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol nih.gov caused a significant 83% reduction in writhing, outperforming ibuprofen (71.5%). researchgate.net In a "hot plate" test, 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione was found to be more potent than the reference drug Analgin. zsmu.edu.ua These findings underscore the potential of the 1,2,4-triazole scaffold in developing new anti-inflammatory and analgesic agents. d-nb.info

Antiviral Properties

The 1,2,4-triazole ring is a well-established structural motif in antiviral drug design, most famously represented by the broad-spectrum antiviral drug ribavirin. nih.govznaturforsch.com Derivatives of 1,2,4-triazole have shown activity against a range of DNA and RNA viruses, including coronaviruses, influenza viruses, and human immunodeficiency virus (HIV). nih.goveurekaselect.com

The antiviral potential of these compounds stems from their ability to act as bioisosteres of natural purines or other critical functional groups, thereby interfering with viral replication processes. nih.gov Research has explored various substituted triazoles, including triazolethiones and condensed triazoloazines, which have demonstrated significant activity against viruses like influenza A (H1N1) and MERS coronavirus. nih.gov

Exploration of Host-Directed Antiviral Targets (e.g., CSNK2 Inhibition for β-coronaviruses)

A promising strategy in antiviral therapy is to target host factors that are essential for viral replication, which can offer broad-spectrum activity and a higher barrier to resistance. nih.gov The host protein kinase Casein Kinase 2 (CSNK2) has been identified as a critical host factor for the replication of β-coronaviruses, including SARS-CoV-2. nih.govnih.govresearchgate.net

Inhibition of CSNK2 has been shown to block the replication of pathogenic human and murine β-coronaviruses. nih.govresearchgate.net The potency of various CSNK2 inhibitors, many based on scaffolds like pyrazolo[1,5-a]pyrimidine (B1248293) containing a 1,2,4-triazole group, correlates well with their antiviral activity. nih.govresearchgate.net The 1,2,4-triazole ring in these inhibitors often acts as a bioisostere for an amide group, forming key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov Mechanistically, CSNK2 inhibition appears to suppress viral entry, partly by disrupting the clathrin-mediated endocytosis pathway. nih.govresearchgate.net This host-directed approach validates CSNK2 as a viable target for the development of new, broad-spectrum anti-β-coronavirus drugs. nih.govresearchgate.net

Based on a comprehensive review of the provided search results, there is no specific information available regarding the biological and enzyme inhibition activities of the exact compound This compound . The available research focuses on the broader class of 1,2,4-triazole derivatives, but not on this specific molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on "this compound" as per the strict instructions. To do so would require presenting data from related but distinct compounds, which is explicitly forbidden by the user's content exclusions.

Materials Science and Other Non Medicinal Applications

Applications as Herbicides and Plant Growth Regulators

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of modern agrochemicals. rjptonline.org Derivatives of this scaffold are widely recognized for their potent herbicidal and plant growth-regulating activities. rjptonline.orgmdpi.com

One of the most notable examples is 3-amino-1,2,4-triazole (Amitrole), an isomer of the core structure of the title compound. wikipedia.org Amitrole is a nonselective systemic herbicide used to control a broad spectrum of annual grasses, broadleaf weeds, and aquatic weeds in non-food crop areas. wikipedia.orgnih.gov Its herbicidal mechanism is multifaceted; it is known to be a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in the biosynthesis of the amino acid histidine. wikipedia.orgnih.gov Additionally, it inhibits chlorophyll (B73375) synthesis, leading to characteristic whitening (albinism or chlorosis) of the plant foliage. himedialabs.com

Beyond herbicidal action, certain triazole derivatives function as potent plant growth regulators (PGRs). multichemindia.comresearchgate.net Compounds like paclobutrazol (B33190) and tebuconazole (B1682727) are known to modulate plant development, primarily by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate processes such as stem elongation. researchgate.net This regulation can lead to more desirable plant architecture, such as reduced height and increased stem thickness, and can enhance a plant's tolerance to various environmental stresses, including drought and temperature fluctuations. multichemindia.comresearchgate.net The application of triazole-based PGRs can improve crop yield and quality. multichemindia.com

Given that the 1,2,4-triazole-3-amine scaffold is a known herbicidal toxophore, 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine holds potential for similar applications. The specific substituents at the N-4 position can significantly influence the compound's activity, selectivity, and uptake by plants. The aminoethyl group could affect its systemic properties and interaction with biological targets within the plant.

| Compound | Application | Primary Mechanism of Action | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole (Amitrole) | Herbicide | Inhibition of histidine and chlorophyll biosynthesis | wikipedia.orgnih.govhimedialabs.com |

| Paclobutrazol | Plant Growth Regulator | Inhibition of gibberellin biosynthesis | researchgate.net |

| Tebuconazole | Fungicide & Plant Growth Regulator | Inhibition of sterol biosynthesis (fungi); potential modulation of phytohormone levels (plants) | researchgate.net |

Potential in the Development of Coordination Polymers and Functional Materials

The 1,2,4-triazole ring is an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its nitrogen atoms can effectively coordinate with metal ions, acting as a bridge to form one-, two-, or three-dimensional networks. mdpi.comnih.gov The resulting materials exhibit a wide range of functional properties applicable in fields such as gas storage, catalysis, and sensor technology. mdpi.com

Research has demonstrated the use of both 3-amino-1,2,4-triazole and 4-amino-4H-1,2,4-triazole as building blocks for CPs. For instance, 4-amino-4H-1,2,4-triazole has been used to synthesize a two-dimensional coordination polymer with silver(I) ions, where the triazole ring and nitrate (B79036) groups act as bridging ligands. mdpi.comresearchgate.net Similarly, 3-amino-1,2,4-triazole has been employed with cobalt(II) to create polymeric structures. nih.gov

The structure of this compound makes it a particularly promising candidate for the design of novel CPs and functional materials. It possesses multiple potential coordination sites:

The N1 and N2 atoms of the triazole ring can bridge metal centers.

The amino group at the C3 position offers an additional coordination site.

The terminal amino group on the N4-ethyl substituent provides another point of attachment, allowing for the formation of more complex and potentially porous architectures.

The flexibility of the aminoethyl side chain could also influence the final structure and properties of the polymer. By derivatizing amino acids with 1,2,4-triazole moieties, researchers have successfully created CPs and MOFs with diverse functionalities, including spin crossover (SCO) behavior, which is of interest for data storage and display technologies. mdpi.com The structural similarity of this compound to a triazole-derivatized amino acid suggests its potential in creating similar advanced materials.

| Potential Coordination Sites | Role in Polymer Formation | Potential Applications of Resulting Material | Reference |

|---|---|---|---|

| N1 and N2 atoms of the triazole ring | Bridging ligand to form extended networks | Gas adsorption, separation | mdpi.commdpi.com |

| Exocyclic amino group (C3 position) | Additional coordination or hydrogen bonding site | Catalysis, sensing | nih.gov |

| Terminal amino group (on ethyl chain) | Flexible linker, potential for creating porous structures | Functional materials, spin crossover devices | mdpi.com |

Role as Bioisosteric Replacements in Molecular Design for Various Purposes

Bioisosterism, the principle of replacing one functional group with another that retains similar physical or chemical properties, is a powerful strategy in molecular design. guidechem.com While heavily utilized in medicinal chemistry, its applications extend to agrochemicals and materials science. sci-hub.senih.gov The 1,2,4-triazole ring is a classic non-classical bioisostere, often used to replace amide, ester, or carboxylic acid functionalities. nih.govnih.gov

The utility of the 1,2,4-triazole ring as a bioisostere stems from several key properties:

Structural Mimicry : The geometry of a 1,4-disubstituted 1,2,4-triazole can mimic that of a trans-amide bond. guidechem.com

Electronic Properties : The ring possesses a significant dipole moment and its nitrogen atoms can act as hydrogen bond acceptors, similar to the carbonyl oxygen of an amide or ester. guidechem.comnih.gov

Stability : The aromatic nature of the triazole ring imparts high chemical and metabolic stability, making it resistant to cleavage by hydrolysis or enzymes, a common issue with amide and ester bonds. nih.gov

In the agrochemical field, this strategy has been explored to create more robust pesticides. For example, replacing an amide bond with a triazole ring in antifungal compounds has been investigated to enhance stability, though this can sometimes impact biological activity. sci-hub.se

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The 1,2,4-triazole (B32235) nucleus is a metabolically stable pharmacophore that can engage in hydrogen bonding as both an acceptor and a donor, and its polar nature often improves the solubility and pharmacological profile of a drug candidate. researchgate.net Researchers are actively designing and synthesizing novel analogs of the 4-(2-aminoethyl)-4H-1,2,4-triazol-3-amine scaffold to enhance their biological activity, specificity, and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with biological targets. nih.gov

A significant area of focus is the development of anticancer agents. For instance, novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. researchgate.netnih.gov SAR studies of these compounds revealed that the dimethylaminoethyl group was essential for their high activity. nih.govnih.gov One particularly promising compound from this series, designated 11f, demonstrated significantly higher cytotoxicity against MKN-45, H460, and HT-29 cancer cells compared to the standard drug sorafenib, with IC50 values of 51, 72, and 130 nM, respectively. researchgate.netnih.gov

In the realm of antifungal agents, research has shown that incorporating a 1,2,4-triazole-thioether moiety into the structure of myrtenal, a natural compound, beneficially increases its antifungal activity. nih.gov Similarly, the synthesis of various 1,2,4-triazole derivatives has led to compounds with potent antifungal properties, highlighting the scaffold's versatility. mdpi.comnih.gov For example, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols showed broad-spectrum antibacterial activity comparable to standard drugs like gentamicin (B1671437) and ciprofloxacin. nih.gov

The design of new anticonvulsant agents has also utilized the 1,2,4-triazole scaffold. A series of 4-amino-4H-1,2,4-triazole derivatives were synthesized and screened for their anticonvulsant activity, with some compounds showing good protection in the maximal electroshock seizure (MES) model without demonstrating neurotoxicity at the administered dose. researchgate.net

| Compound Series | Key Structural Feature | Targeted Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines | Dimethylaminoethyl group | Anticancer | The dimethylaminoethyl group was found to be crucial for high cytotoxicity against several cancer cell lines. nih.govnih.gov | researchgate.netnih.govnih.gov |

| Myrtenal derivatives with 1,2,4-triazole-thioether moiety | 1,2,4-triazole-thioether group | Antifungal | Incorporation of the triazole moiety significantly enhanced antifungal activity against P. piricola. nih.gov | nih.gov |

| 4-amino-4H-1,2,4-triazole derivatives | Variously substituted aryl groups | Anticonvulsant | Compounds 3b and 5d were identified as the most active in the maximal electroshock seizure model. researchgate.net | researchgate.net |

| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | Phenoxy moiety at para-position | Antibacterial | Compound 48g exhibited broad-spectrum activity comparable to gentamicin and ciprofloxacin. nih.gov | nih.gov |

Development of Multitarget-Directed Ligands Based on the this compound Scaffold

The complexity of multifactorial diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously. nih.govmdpi.com The 1,2,4-triazole scaffold is proving to be a valuable framework for creating such MTDLs. nih.govnih.gov

In the context of Alzheimer's disease, researchers have designed and synthesized triazole-based compounds that target several key pathological hallmarks, including Aβ peptide aggregation, metal-induced Aβ aggregation, metal dyshomeostasis, and oxidative stress. nih.govnih.gov For example, a series of phenol-triazole ligands were developed that can bind copper, act as antioxidants, modulate Aβ aggregation, and eliminate Aβ-induced toxicity in primary neurons. nih.gov Another study reported a novel series of triazole derivatives designed to inhibit Aβ42 aggregation, chelate metal ions, and control the generation of reactive oxygen species (ROS). nih.gov One compound from this series, 6n, which features an o-CF3 group on a phenyl ring, showed potent inhibition of Aβ42 aggregation with an IC50 value of 8.065 µM and effectively disassembled pre-formed Aβ aggregates. nih.gov

The rationale behind using the triazole scaffold in MTDLs lies in its ability to be readily functionalized, allowing for the incorporation of different pharmacophores that can interact with various targets. nih.gov This synthetic tractability enables the fine-tuning of a molecule's properties to achieve a balanced activity profile against multiple disease-related pathways. mdpi.com

Advanced Computational Approaches in Rational Drug Design and Functional Material Development

Advanced computational methods are playing an increasingly vital role in accelerating the discovery and optimization of 1,2,4-triazole-based compounds. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations provide deep insights into the molecular interactions that govern biological activity and material properties. nih.govbohrium.com

Molecular docking is widely used to predict the binding modes and affinities of novel triazole derivatives with their target proteins. nih.gov For instance, docking studies were employed to understand how newly synthesized 1,2,4-triazole derivatives bind within the pocket of the aromatase enzyme, a target for anticancer drugs. nih.gov In the development of MTDLs for Alzheimer's, molecular modeling has been used to elucidate the interactions between phenol-triazole ligands and the Aβ peptide. nih.gov Similarly, docking was used to evaluate the preferred binding regions and key interactions of a promising triazole-based inhibitor with both Aβ42 monomer and protofibril structures. nih.gov

These in silico methods allow for the virtual screening of large libraries of compounds, helping to prioritize the most promising candidates for synthesis and biological testing. nih.gov This rational design approach not only saves significant time and resources but also enhances the probability of discovering lead compounds with desired therapeutic or functional properties.

Exploration of New Catalytic and Industrial Applications

Beyond its therapeutic potential, the 4-amino-1,2,4-triazole (B31798) scaffold and its derivatives are being explored for a range of catalytic and industrial applications. researchgate.net Historically, aminotriazoles have been utilized in agriculture as insecticides, fungicides, and plant growth regulators. researchgate.netdntb.gov.ua They have also found use in the production of high-energy substances and gas-generating compositions. researchgate.net

Emerging research points to new and innovative applications. There is growing interest in using these compounds as corrosion inhibitors for non-ferrous metals and as catalysts for the curing of epoxy resins. researchgate.net The presence of multiple nitrogen atoms in the triazole ring makes these compounds effective ligands for metal coordination, opening up possibilities in catalysis. For example, related amine compounds like tris(2-aminoethyl)amine (B1216632) have been successfully anchored onto metal oxide supports (MgO, Al2O3, and Nb2O5) to create hybrid materials. mdpi.com These materials have demonstrated catalytic activity in Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis. mdpi.com This suggests that this compound, with its aminoethyl side chain, could be similarly employed in heterogeneous catalysis.

Furthermore, the unique properties of aminotriazoles make them candidates for developing novel functional materials, such as proton-exchange membranes for fuel cells and new reagents for analytical chemistry. researchgate.net The versatility of the 1,2,4-triazole ring continues to inspire research into a wide array of applications, from pharmaceuticals to advanced materials. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4H-1,2,4-triazol-3-amine derivatives, and how are reaction conditions optimized?

- Methodological Answer : A widely used approach involves condensation reactions between 4H-1,2,4-triazol-3-amine and aldehydes under microwave irradiation (350–600 W, 1–3 min) to form Schiff base derivatives. Reaction progress is monitored via TLC using hexane/ethyl acetate mobile phases, and products are purified through multiple recrystallization steps (e.g., ethanol or ethyl acetate) . Optimization includes adjusting solvent systems, irradiation time, and stoichiometric ratios to maximize yields (typically 85–95%).

Q. Which spectroscopic techniques are essential for characterizing 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm C=N (1570–1670 cm⁻¹) and aromatic C-H (2834–3338 cm⁻¹) stretching vibrations .

- NMR (¹H and ¹³C) : For structural elucidation; characteristic shifts include δ 7.4–8.5 ppm (aromatic protons) and δ 150–164 ppm (C=N groups) .

- TLC : To validate purity using hexane/ethyl acetate ratios (e.g., 8:2 or 6:4) .

Q. How can researchers ensure the purity of synthesized 4H-1,2,4-triazol-3-amine derivatives?

- Methodological Answer : Purity is confirmed via:

- Recrystallization : Three successive recrystallizations from ethanol or ethyl acetate to remove unreacted starting materials .

- TLC Validation : Consistent Rf values under UV light (254 nm) .

- Elemental Analysis : Matching calculated and observed C/H/N percentages .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for substituted 4H-1,2,4-triazol-3-amine derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected shifts or splitting patterns) are addressed by:

Q. How do computational methods predict reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) are used to:

Q. How does substitution at the 4-position of the triazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., NO₂) : Enhance trypanocidal activity but may increase cytotoxicity .

- Aromatic Substituents (e.g., phenyl, pyridyl) : Improve antioxidant activity by stabilizing radical intermediates .

- Alkyl Chains (e.g., ethyl) : Modulate solubility and bioavailability; longer chains may reduce metabolic stability .

Safety and Compliance

Q. What safety protocols are critical when handling 4H-1,2,4-triazol-3-amine derivatives?

- Methodological Answer :

- Waste Management : Segregate and transfer hazardous waste to certified treatment facilities to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis .

- Stability Testing : Assess thermal stability via DSC to prevent unintended decomposition during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.